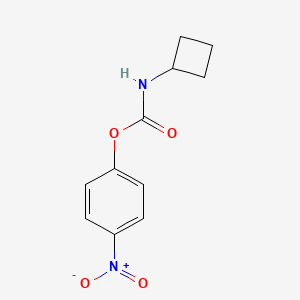

4-Nitrophenyl cyclobutylcarbamate

Descripción

Propiedades

IUPAC Name |

(4-nitrophenyl) N-cyclobutylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c14-11(12-8-2-1-3-8)17-10-6-4-9(5-7-10)13(15)16/h4-8H,1-3H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHRXRLXNROVCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Carbamate Formation

The most widely reported method involves the reaction of cyclobutylamine with 4-nitrophenyl chloroformate in the presence of a base. This approach leverages the electrophilic nature of the chloroformate to facilitate nucleophilic attack by the amine, forming the carbamate bond.

Procedure :

-

Step 1 : Dissolve cyclobutylamine (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Step 2 : Add a tertiary base (e.g., triethylamine, pyridine; 1.1–1.5 equiv) to scavenge HCl.

-

Step 3 : Slowly add 4-nitrophenyl chloroformate (1.05 equiv) at −78°C to 0°C to minimize side reactions.

-

Step 4 : Warm to room temperature, stir for 2–12 hours, and isolate via aqueous workup (e.g., HCl wash, NaHCO₃ neutralization).

Optimization Insights :

-

Low temperatures (−78°C) improve selectivity but require specialized equipment.

-

Yields range from 65–85% depending on solvent purity and stoichiometric control.

Example from Patent JP2011001330A :

| Reactant | Solvent | Base | Temperature | Yield |

|---|---|---|---|---|

| Cyclobutylamine | Toluene | Diethylaniline | 0°C | 65% |

Note: Diethylaniline enhances solubility and reduces byproduct formation in non-polar solvents.

Alternative Routes Using Bis(4-Nitrophenyl) Carbonate

Two-Step Activation Strategy

Bis(4-nitrophenyl) carbonate serves as a safer alternative to phosgene derivatives. It reacts with cyclobutylamine to form an intermediate mixed carbonate, which rearranges to the carbamate under basic conditions.

Procedure :

-

Step 1 : React bis(4-nitrophenyl) carbonate (1.2 equiv) with cyclobutylamine (1.0 equiv) in DCM at 20°C.

-

Step 2 : Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP; 0.1 equiv) to accelerate rearrangement.

Performance Data :

-

Yields: 70–88% (higher purity due to reduced side reactions).

-

Advantages: Avoids hazardous chloroformate handling; suitable for scale-up.

Catalytic Methods for Enhanced Efficiency

Solid-Supported Catalysts

Mesoporous silica-based catalysts (e.g., Ti-SBA-15) enable solvent-free carbamate synthesis. Cyclobutylamine and 4-nitrophenyl carbonate react at 80–100°C under 1–4 bar CO₂ pressure, achieving >90% conversion in 2–10 hours.

Key Parameters :

| Catalyst | Temperature | Pressure | Time | Conversion |

|---|---|---|---|---|

| Ti-SBA-15 | 100°C | 4 bar | 5 h | 95% |

Note: Catalyst recyclability (up to 5 cycles) reduces costs.

Mechanistic and Kinetic Analysis

Análisis De Reacciones Químicas

Types of Reactions

4-Nitrophenyl cyclobutylcarbamate undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitrophenyl group can be displaced by nucleophiles.

Reduction: The nitro group can be reduced to an amino group using reducing agents.

Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.

Reduction: Common reducing agents include hydrogen gas with a catalyst, or metal hydrides like sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions are used to cleave the carbamate bond.

Major Products Formed

Nucleophilic Substitution: Substituted carbamates.

Reduction: 4-Aminophenyl cyclobutylcarbamate.

Hydrolysis: Cyclobutylamine and 4-nitrophenol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Antiviral Activity : Research indicates that compounds similar to 4-nitrophenyl cyclobutylcarbamate exhibit antiviral properties against Hepatitis C Virus (HCV). Modifications to the cyclobutyl moiety have been shown to optimize interactions with viral proteases, enhancing potency against resistant strains .

- Biological Activity : The presence of the nitro group can influence the compound's reactivity and stability, potentially allowing it to participate in electrophilic aromatic substitution reactions. This property is valuable for designing inhibitors targeting specific biological pathways.

- Drug Development : As an intermediate in drug synthesis, this compound may facilitate the development of new therapeutic agents aimed at various diseases, including cancer and viral infections .

Organic Synthesis

- Protecting Groups : In organic synthesis, carbamates are often used as protecting groups for amines and amino acids. The unique structure of this compound may offer advantages in selectively protecting functional groups during multi-step syntheses .

- Polymer Chemistry : The compound’s reactivity allows it to participate in polymerization reactions, potentially leading to novel materials with specific properties tailored for industrial applications .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- A study demonstrated its effectiveness as a substrate in reactions involving nucleophilic attack by amines, resulting in high-yield formation of corresponding carbamates. This highlights its utility in synthesizing complex organic molecules.

- Another investigation focused on its role as an intermediate in synthesizing antiviral agents targeting HCV proteases. The structure-activity relationship (SAR) analysis indicated that modifications to the cyclobutyl group significantly impacted antiviral potency against resistant variants .

Mecanismo De Acción

The mechanism of action of 4-nitrophenyl cyclobutylcarbamate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitrophenyl group can also participate in redox reactions, influencing the compound’s overall reactivity .

Comparación Con Compuestos Similares

Hydrolysis Kinetics and Mechanisms

- 4-Nitrophenyl Boronic Acid: Reacts with H₂O₂ to form 4-nitrophenol via cleavage of the boron-oxygen bond. The reaction exhibits a rate constant of 0.0586 s⁻¹ at room temperature, with an isobestic point at 330 nm .

- 4-Nitrophenyl Boronic Acid Pinacol Ester : Shows slower hydrolysis under the same conditions due to the protective pinacol group, though the exact rate constant is unreported .

- This compound (Hypothesized): Carbamates generally hydrolyze more slowly than esters or boronic acids due to stronger C-O bonds. The cyclobutyl group’s steric strain may further slow hydrolysis by destabilizing transition states.

pH and Temperature Dependence

- 4-Nitrophenyl Boronic Acid and Pinacol Ester: Both exhibit optimal conversion to 4-nitrophenol at pH ~11, attributed to hydroxide ion activation of H₂O₂. Elevated pH reduces dimerization (via hydrogen bonding), enhancing reactivity .

- This compound (Hypothesized): Carbamate hydrolysis typically requires strongly basic or acidic conditions.

Structural and Stability Insights

- Steric Effects : The cyclobutyl group in this compound introduces angle strain , which could increase reactivity compared to unstrained carbamates. In contrast, the pinacol ester’s bulkiness slows hydrolysis .

- Leaving Group Efficiency : The nitrophenyl group’s electron-withdrawing nature facilitates leaving group departure in all three compounds, but the carbamate’s -NH- group may engage in hydrogen bonding, altering its solvolysis pathway.

Actividad Biológica

4-Nitrophenyl cyclobutylcarbamate is a chemical compound that has garnered attention for its potential biological activities. This article presents an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutyl ring and a nitrophenyl group, which contribute to its unique reactivity and biological activity. The structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 234.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The nitrophenyl group is known to participate in electron transfer reactions, while the carbamate moiety can undergo hydrolysis, releasing active amines that may modulate biochemical pathways. This dual action makes it a candidate for applications in medicinal chemistry, particularly in drug development.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : Studies have shown that compounds with similar structures exhibit antiviral properties against various viruses, including hepatitis C virus (HCV) variants. For example, modifications in the P4 position of related compounds have demonstrated enhanced potency against resistant HCV strains .

- Inhibition of Indoleamine 2,3-Dioxygenase (IDO) : This enzyme plays a crucial role in tryptophan metabolism and immune regulation. Inhibition of IDO can enhance anti-tumor responses by preventing tryptophan depletion, which is essential for the survival of certain immune cells .

Case Studies and Research Findings

- Antiviral Potency : A study evaluated the potency of various carbamates against HCV. It was found that modifications at the P4 position significantly influenced the binding affinity and antiviral activity against resistant variants .

- IDO Inhibition : Research on IDO inhibitors highlighted that this compound could potentially inhibit IDO activity, leading to increased levels of tryptophan and improved immune responses against tumors .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have revealed that specific structural features, such as the presence of fluorine atoms or variations in alkyl groups, can enhance biological activity and selectivity towards molecular targets .

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antiviral, IDO inhibition | Electron transfer, hydrolysis to release amines |

| Benzoyl carbamate | Anti-inflammatory | Modulation of inflammatory pathways |

| Phenethyl carbamate | Analgesic | Interaction with pain receptors |

| Cyclopropyl carbamate | Unique reactivity | Diverse synthetic applications |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-nitrophenyl cyclobutylcarbamate, and how are they determined?

- Answer: The molecular formula (C₁₅H₂₀N₂O₄) and molecular weight (292.33 g/mol) are established via high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) . Crystallographic data for related 4-nitrophenyl derivatives (e.g., triclinic crystal system with unit cell parameters a = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å) suggest similar structural characterization methods, such as single-crystal X-ray diffraction, can be applied . Stability under standard laboratory conditions (e.g., ambient temperature, humidity) should be validated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Q. What synthetic routes are available for this compound, and what are their yields?

- Answer: Synthesis typically involves carbamate formation via reaction of cyclobutylamine with 4-nitrophenyl chloroformate. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical. For tert-butyl derivatives of this compound, yields are reported in milligram-scale syntheses, though exact data for this compound require referencing analogous protocols . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is recommended.

Q. How can researchers confirm the purity and identity of this compound?

- Answer: Use a combination of analytical techniques:

- HPLC-MS : To detect impurities and verify molecular ion peaks.

- FT-IR : Confirm functional groups (e.g., nitro group at ~1520 cm⁻¹, carbamate C=O at ~1700 cm⁻¹).

- ¹H/¹³C NMR : Assign protons and carbons (e.g., cyclobutyl CH₂ groups at δ ~2.5–3.0 ppm) .

- Elemental Analysis : Validate C, H, N, O composition (±0.3% tolerance).

Advanced Research Questions

Q. What are the decomposition pathways of this compound under hydrolytic or oxidative conditions?

- Answer: Electron-withdrawing 4-nitrophenyl groups enhance susceptibility to hydrolysis. In phosphonate analogs, decomposition proceeds via three pathways: (A) P–C bond cleavage, (B) aryl phosphoester hydrolysis, or (C) intramolecular self-oxidation forming phosphotriesters . For carbamates, monitor degradation products (e.g., 4-nitrophenol, cyclobutylamine) using LC-MS under accelerated stability testing (pH 7.4 buffer, 40°C/75% RH).

Q. How does the cyclobutyl group influence the reactivity of 4-nitrophenyl carbamates in enzyme inhibition studies?

- Answer: The strained cyclobutane ring may enhance binding affinity to enzyme active sites through conformational rigidity. Compare inhibition constants (Kᵢ) of this compound with non-cyclic analogs (e.g., linear alkyl carbamates) using kinetic assays. For chitinase-like enzymes, 4-nitrophenyl derivatives serve as chromogenic substrates; however, cyclobutyl steric effects may reduce hydrolysis rates .

Q. What methodological challenges arise in crystallizing this compound, and how can they be addressed?

- Answer: Challenges include low solubility and polymorphism. Strategies:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or mixed solvents (CHCl₃:MeOH).

- Slow Evaporation : Use sealed vials with controlled temperature (4°C to RT).

- Cocrystallization : Introduce coformers (e.g., carboxylic acids) to stabilize lattice interactions .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Answer: Perform molecular docking (AutoDock Vina, Schrödinger Suite) using X-ray structures of target enzymes (e.g., proteases, esterases). Parameterize the carbamate group with QM/MM methods to assess nucleophilic attack by catalytic serine or cysteine residues. Validate predictions with mutagenesis studies (e.g., S195A substitution in cholinesterases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.